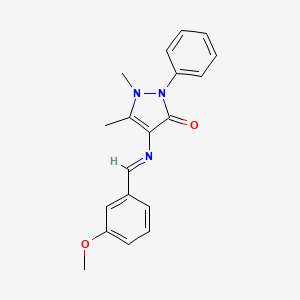
2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one
Descripción general
Descripción
2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one, also known as MPDP, is a chemical compound that belongs to the family of pyrazolines. MPDP has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development.
Mecanismo De Acción
2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress and inflammation. It has been shown to scavenge free radicals and reduce the production of reactive oxygen species, thereby protecting cells from oxidative damage. This compound also inhibits the activity of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation. Additionally, this compound has been shown to improve glucose metabolism, leading to a reduction in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one has several advantages for lab experiments. It is relatively easy to synthesize, and high yields can be obtained using optimized procedures. This compound is also stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations, such as its poor solubility in water, which can limit its use in certain experiments. Additionally, this compound can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, to better understand its potential therapeutic applications. Additionally, the development of new formulations of this compound that improve its solubility and bioavailability is an important area of research. Finally, the investigation of the potential side effects and toxicity of this compound is necessary to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine and drug development. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications. However, further research is necessary to fully understand the pharmacokinetics, pharmacodynamics, and potential side effects of this compound.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one has been extensively studied for its potential applications in the field of medicine. It has been shown to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been investigated for its potential use as a diagnostic tool for the detection of various diseases.
Propiedades
IUPAC Name |
4-[(3-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-18(20-13-15-8-7-11-17(12-15)24-3)19(23)22(21(14)2)16-9-5-4-6-10-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTKTTIKQFRHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031918 | |
| Record name | 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70318-54-6 | |
| Record name | Antipyrine, 4-((m-methoxybenzylidene)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070318546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



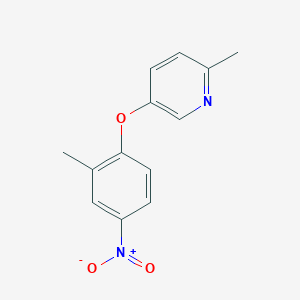
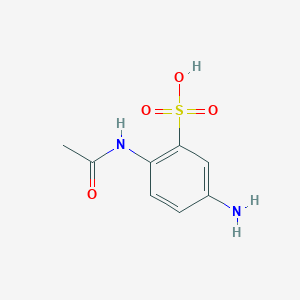
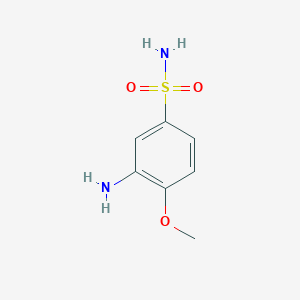
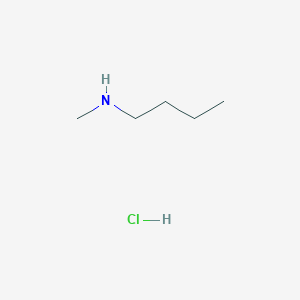
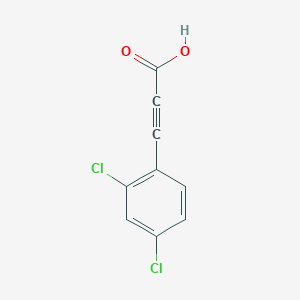


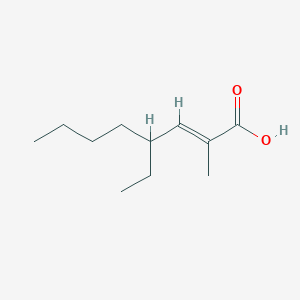
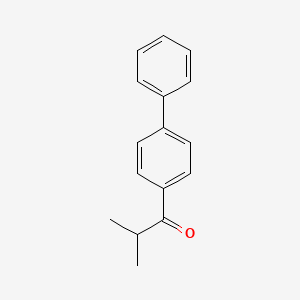
![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)



